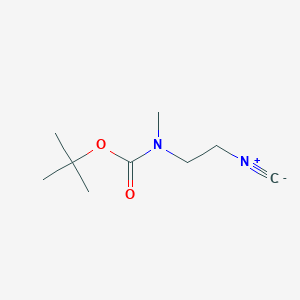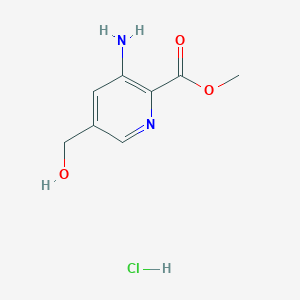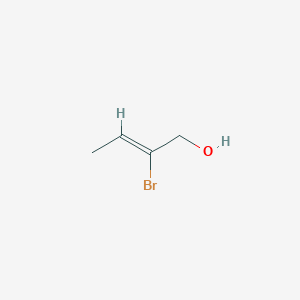
(Z)-2-bromobut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-bromobut-2-en-1-ol is an organic compound with the molecular formula C4H7BrO It is a brominated alcohol with a double bond in the (Z)-configuration, meaning the higher priority substituents on the double-bonded carbons are on the same side
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z)-2-bromobut-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of but-2-en-1-ol. This reaction typically uses bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-bromobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form but-2-en-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form but-2-en-1-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: But-2-enal or but-2-enone.
Reduction: But-2-en-1-ol.
Substitution: But-2-en-1-ol or other substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z)-2-bromobut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving brominated compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (Z)-2-bromobut-2-en-1-ol exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of the substituted product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-bromobut-2-en-1-ol: The (E)-isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.
But-2-en-1-ol: The non-brominated analog of the compound.
2-bromo-1-butanol: A brominated alcohol with the bromine atom on a different carbon.
Uniqueness
(Z)-2-bromobut-2-en-1-ol is unique due to its specific (Z)-configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its (E)-isomer and other similar compounds. This makes it valuable in the synthesis of specific target molecules where stereochemistry is crucial.
Eigenschaften
CAS-Nummer |
52467-65-9 |
|---|---|
Molekularformel |
C4H7BrO |
Molekulargewicht |
151.00 g/mol |
IUPAC-Name |
(Z)-2-bromobut-2-en-1-ol |
InChI |
InChI=1S/C4H7BrO/c1-2-4(5)3-6/h2,6H,3H2,1H3/b4-2- |
InChI-Schlüssel |
OFRPQMBABOBXKG-RQOWECAXSA-N |
Isomerische SMILES |
C/C=C(/CO)\Br |
Kanonische SMILES |
CC=C(CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


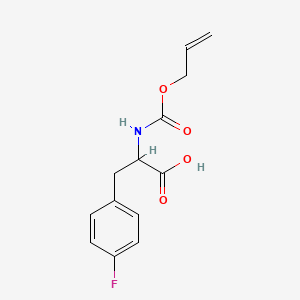
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
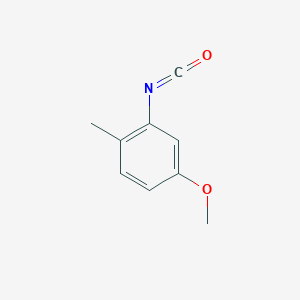
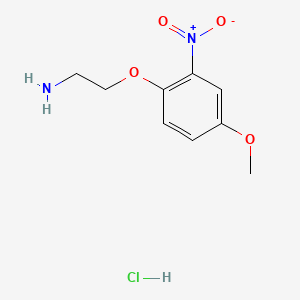
![3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride](/img/structure/B13512988.png)

![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)
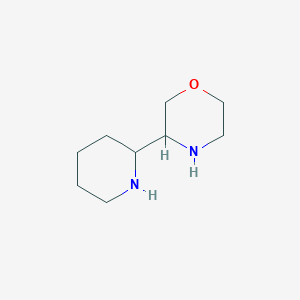
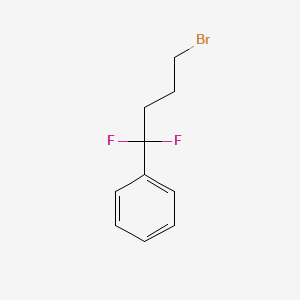
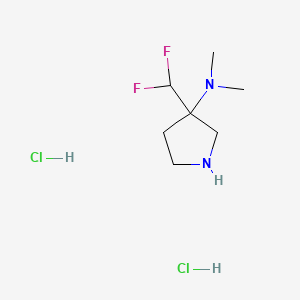
amine](/img/structure/B13513030.png)
